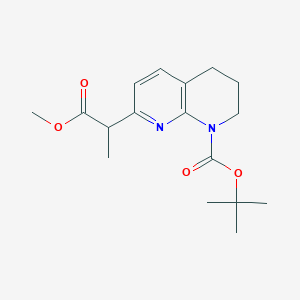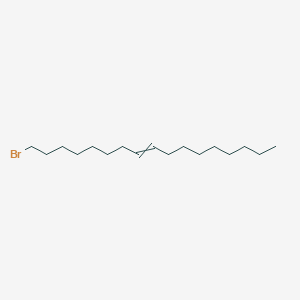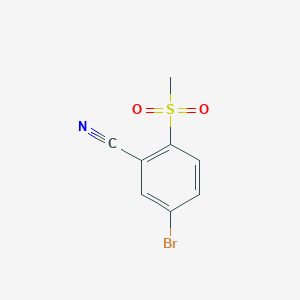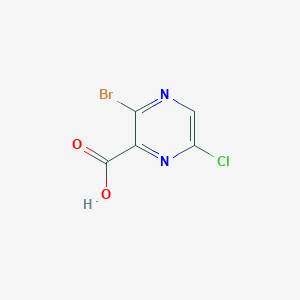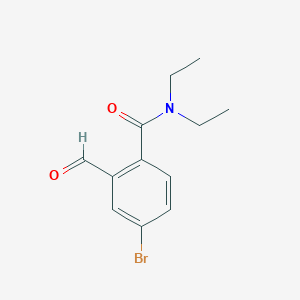
3-(3-(4-Bromophenyl)isoxazol-5-yl)propanoic acid
Übersicht
Beschreibung
“3-(3-(4-Bromophenyl)isoxazol-5-yl)propanoic acid” is a chemical compound with the formula C12H10BrNO3 . It is used in scientific research and has diverse applications, such as drug development, biomedical studies, and materials science.
Molecular Structure Analysis
The molecular structure of “3-(3-(4-Bromophenyl)isoxazol-5-yl)propanoic acid” consists of a bromophenyl group attached to an isoxazole ring, which is further connected to a propanoic acid group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 296.12 g/mol . It is a solid at room temperature . The melting point is between 169-173 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Kumarasinghe, Hruby, and Nichol (2009) explored the synthesis of compounds closely related to 3-(3-(4-Bromophenyl)isoxazol-5-yl)propanoic acid, emphasizing the importance of correct identification through spectroscopic techniques and single-crystal X-ray analysis. They note that both structures make extensive use of hydrogen bonding (Kumarasinghe, Hruby, & Nichol, 2009).
Biological Activity and Applications
- Ryzhkova, Ryzhkov, and Elinson (2020) investigated a compound structurally similar to 3-(3-(4-Bromophenyl)isoxazol-5-yl)propanoic acid, which showed promise in regulating inflammatory diseases. This indicates the potential biomedical applications of similar isoxazole derivatives (Ryzhkova, Ryzhkov, & Elinson, 2020).
Pharmaceutical Synthesis
- An improved synthesis method for a related compound was investigated by Deng Yong (2010), highlighting the development of more efficient and high-yield synthesis processes for similar compounds. This research can be crucial in the manufacturing of pharmaceuticals derived from isoxazole-based compounds (Deng Yong, 2010).
Advanced Organic Syntheses
- Camps and Farrés (1995) demonstrated the synthesis of isomers related to 3-(3-(4-Bromophenyl)isoxazol-5-yl)propanoic acid, showcasing the complexity and versatility of organic synthesis involving isoxazole compounds (Camps & Farrés, 1995).
Novel Compound Synthesis
- Safonov and Nevmyvaka (2020) synthesized new derivatives of 1,2,4-triazole, demonstrating the wide range of biological activities of these derivatives. This research underscores the potential of creating modified medicines based on compounds similar to 3-(3-(4-Bromophenyl)isoxazol-5-yl)propanoic acid (Safonov & Nevmyvaka, 2020).
Organometallic Chemistry
- Zaidlewicz and Wolan (2002) explored the synthesis of ω-(4-Bromophenyl)alkanoic acids, demonstrating the role of organometallic chemistry in the synthesis of structurally related compounds. This highlights the intersection of organometallic chemistry and the synthesis of isoxazole derivatives (Zaidlewicz & Wolan, 2002).
Heterocyclic Chemistry
- Ghandi, Zarezadeh, and Taheri (2011) reported on the synthesis of novel benzimidazole-fused 1,4-diazepine-5-ones, indicating the potential of isoxazole derivatives in the creation of complex heterocyclic structures (Ghandi, Zarezadeh, & Taheri, 2011).
Eigenschaften
IUPAC Name |
3-[3-(4-bromophenyl)-1,2-oxazol-5-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c13-9-3-1-8(2-4-9)11-7-10(17-14-11)5-6-12(15)16/h1-4,7H,5-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYAVYDNWLSIST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)CCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



